molecular formula C13H21ClN2O B1527844 2-Amino-N-butyl-3-phenylpropanamide hydrochloride CAS No. 1236254-97-9

2-Amino-N-butyl-3-phenylpropanamide hydrochloride

Cat. No.: B1527844
CAS No.: 1236254-97-9
M. Wt: 256.77 g/mol
InChI Key: SJCQQPGESCZPKQ-UHFFFAOYSA-N
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Description

2-Amino-N-butyl-3-phenylpropanamide hydrochloride is a white crystalline powder with the molecular formula C13H21ClN2O and a molecular weight of 256.77 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-butyl-3-phenylpropanamide hydrochloride typically involves the reaction of butylamine with phenylpropanoic acid chloride in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-butyl-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones may be formed.

  • Reduction: Alcohols or amines can be produced.

  • Substitution: Various substituted derivatives of the compound can be synthesized.

Scientific Research Applications

2-Amino-N-butyl-3-phenylpropanamide hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

2-Amino-N-butyl-3-phenylpropanamide hydrochloride is unique in its structure and properties compared to similar compounds such as 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride and 2-Amino-N-propyl-3-phenylpropanamide hydrochloride. These compounds differ in their alkyl chain length, which can affect their reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride

  • 2-Amino-N-propyl-3-phenylpropanamide hydrochloride

  • 2-Amino-N-pentyl-3-phenylpropanamide hydrochloride

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Properties

IUPAC Name

2-amino-N-butyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-2-3-9-15-13(16)12(14)10-11-7-5-4-6-8-11;/h4-8,12H,2-3,9-10,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCQQPGESCZPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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